molecular formula C5H7F3O3 B1468734 4,4,4-Trifluoro-3-methoxybutanoic acid CAS No. 1343115-14-9

4,4,4-Trifluoro-3-methoxybutanoic acid

Cat. No.: B1468734
CAS No.: 1343115-14-9
M. Wt: 172.1 g/mol
InChI Key: XZMRZTOUMNVPQY-UHFFFAOYSA-N
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Description

4,4,4-Trifluoro-3-methoxybutanoic acid is an organic compound with the molecular formula C5H7F3O3 and a molecular weight of 172.1 g/mol . This compound is characterized by the presence of three fluorine atoms and a methoxy group attached to a butanoic acid backbone. It is used in various chemical and industrial applications due to its unique properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method involves the reaction of 4,4,4-trifluorobutyric acid with methanol in the presence of a catalyst under controlled temperature and pressure conditions . The reaction is usually carried out in an inert atmosphere to prevent unwanted side reactions.

Industrial Production Methods

Industrial production of 4,4,4-Trifluoro-3-methoxybutanoic acid often involves large-scale synthesis using continuous flow reactors. These reactors allow for precise control over reaction conditions, leading to higher yields and purity of the final product. The use of advanced purification techniques such as distillation and crystallization ensures that the compound meets industrial standards .

Chemical Reactions Analysis

Types of Reactions

4,4,4-Trifluoro-3-methoxybutanoic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

4,4,4-Trifluoro-3-methoxybutanoic acid has several applications in scientific research:

Mechanism of Action

The mechanism of action of 4,4,4-Trifluoro-3-methoxybutanoic acid involves its interaction with specific molecular targets. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to easily penetrate biological membranes. This property makes it a valuable tool in drug design, as it can modulate the activity of enzymes and receptors by binding to their active sites .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4,4,4-Trifluoro-3-methoxybutanoic acid is unique due to its specific combination of trifluoromethyl and methoxy groups, which impart distinct chemical and physical properties. This makes it particularly useful in applications requiring high stability and reactivity under various conditions .

Properties

IUPAC Name

4,4,4-trifluoro-3-methoxybutanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H7F3O3/c1-11-3(2-4(9)10)5(6,7)8/h3H,2H2,1H3,(H,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XZMRZTOUMNVPQY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(CC(=O)O)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H7F3O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

172.10 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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